

Spectroscopic data of 5-Chloroisobenzofuran-1(3H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloroisobenzofuran-1(3H)-one

Cat. No.: B2563724

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-Chloroisobenzofuran-1(3H)-one**

Introduction

5-Chloroisobenzofuran-1(3H)-one, also known as 5-chlorophthalide, is a halogenated derivative of phthalide, a core structural motif found in various natural products and pharmacologically active compounds. Its utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for structure elucidation and quality control.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **5-Chloroisobenzofuran-1(3H)-one**. We will delve into the interpretation of predicted spectral features, grounded in established principles and data from analogous structures, and provide robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-Chloroisobenzofuran-1(3H)-one** ($C_8H_5ClO_2$), both 1H and ^{13}C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The aromatic region is of particular interest for confirming the substitution pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3 (CH ₂)	~5.35	Singlet (s)	N/A	2H
H-4	~7.85	Doublet (d)	J ≈ 8.5	1H
H-6	~7.50	Doublet of doublets (dd)	J ≈ 8.5, 2.0	1H
H-7	~7.90	Doublet (d)	J ≈ 2.0	1H

Rationale Behind Assignments:

- H-3 (Methylene Protons): The two protons of the CH₂ group are chemically equivalent and adjacent to an oxygen atom and a quaternary carbon, placing their chemical shift significantly downfield to approximately 5.35 ppm. The absence of adjacent protons results in a singlet.
- Aromatic Protons (H-4, H-6, H-7):
 - H-7: This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and placing it furthest downfield in the aromatic region (~7.90 ppm). It is split into a doublet by H-6 with a small meta coupling constant (J ≈ 2.0 Hz).
 - H-4: This proton is ortho to the chlorine atom and experiences deshielding. It is split into a doublet by H-6 with a typical ortho coupling constant (J ≈ 8.5 Hz).
 - H-6: This proton is coupled to both H-4 (ortho) and H-7 (meta), resulting in a doublet of doublets. Its chemical shift is influenced by the para carbonyl and ortho chlorine, placing it

upfield relative to H-4 and H-7.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing direct evidence of the carbon backbone and the presence of key functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	~170.5
C-3 (CH ₂)	~69.5
C-3a	~149.0
C-4	~126.0
C-5	~139.0
C-6	~129.5
C-7	~125.0
C-7a	~127.0

Rationale Behind Assignments:

- C-1 (Carbonyl Carbon): The lactone carbonyl carbon is highly deshielded and appears furthest downfield, characteristic of ester carbonyls (~170.5 ppm).
- C-3 (Methylene Carbon): This sp³ hybridized carbon, bonded to oxygen, appears around 69.5 ppm.
- Aromatic Carbons:
 - C-5 (C-Cl): The carbon directly attached to the chlorine atom is significantly deshielded due to the inductive effect of the halogen, appearing around 139.0 ppm.

- C-3a: This quaternary carbon, part of the fused ring system and adjacent to the carbonyl group, is expected to be highly deshielded (~149.0 ppm).
- The remaining aromatic carbons (C-4, C-6, C-7, C-7a) are assigned based on established substituent effects and comparison with related structures like 5-bromophthalide.[\[1\]](#)

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **5-Chloroisobenzofuran-1(3H)-one** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program (e.g., zgpg30).
 - Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H Stretch	Aromatic
~2960	C-H Stretch	Aliphatic (CH ₂)
~1765	C=O Stretch	γ-Lactone (Ester)
~1610, ~1470	C=C Stretch	Aromatic Ring
~1280	C-O Stretch	Ester
~1050	C-O Stretch	Ether-like (ring)
~830	C-H Bend (out-of-plane)	1,2,4-Trisubstituted Benzene
~750	C-Cl Stretch	Aryl Halide

Interpretation of Key Peaks:

- Lactone Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the spectrum will be the carbonyl stretch. For a five-membered lactone (γ-lactone), ring strain shifts this absorption to a higher frequency (~1765 cm⁻¹) compared to a standard acyclic ester (~1740 cm⁻¹).^[2] This peak is a definitive indicator of the isobenzofuranone core.
- Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear in the 1610-1470 cm⁻¹ region.^[2] The out-of-plane C-H bending vibration around 830 cm⁻¹ is characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.
- C-Cl Stretch: The carbon-chlorine stretching vibration for an aryl chloride typically appears in the 750-700 cm⁻¹ region and can serve as supporting evidence for the presence of the halogen.

Experimental Protocol for IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

- Sample Application: Place a small amount (a few milligrams) of the solid **5-Chloroisobenzofuran-1(3H)-one** powder onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the crystal and anvil after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

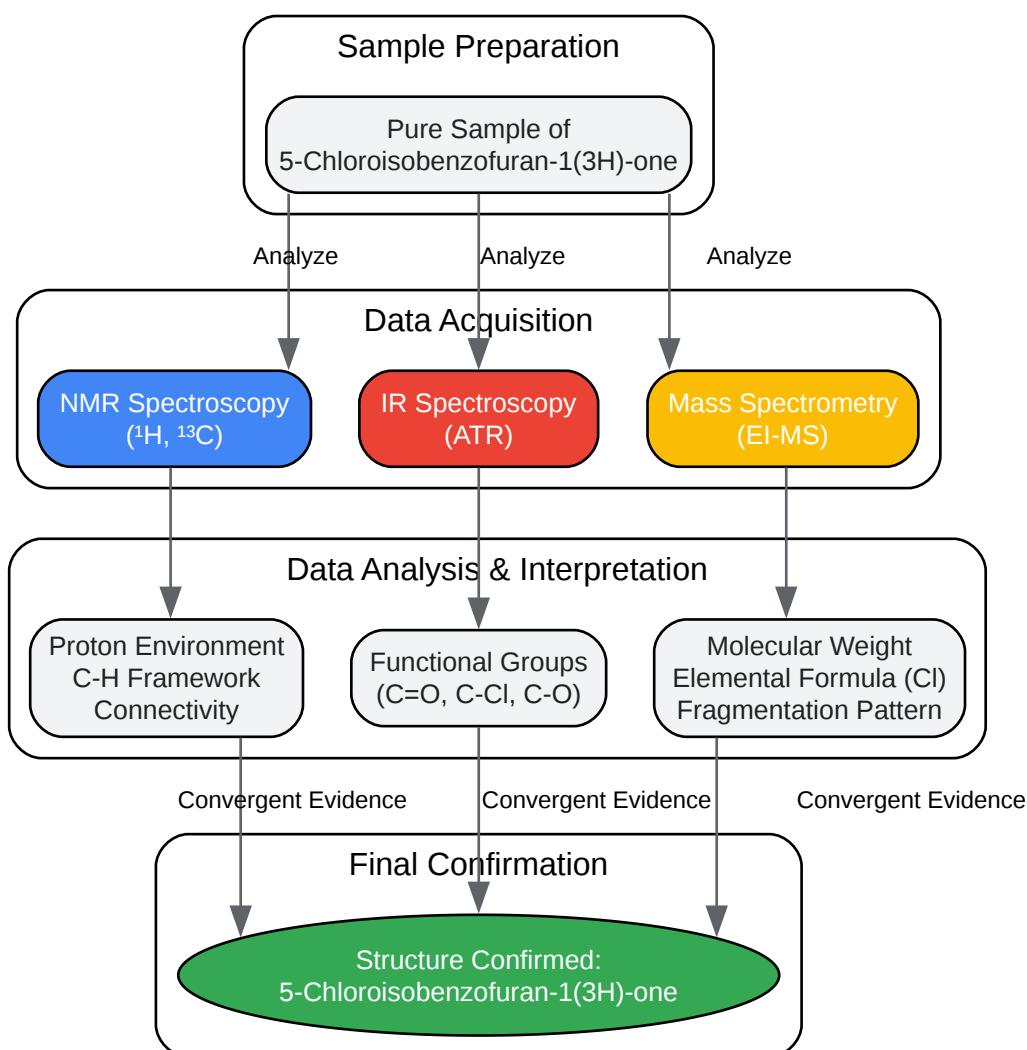
m/z	Ion	Notes
168/170	$[\text{M}]^{+ \cdot}$	Molecular Ion Peak: Exhibits a characteristic ~3:1 intensity ratio due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes.
140/142	$[\text{M} - \text{CO}]^{+ \cdot}$	Loss of carbon monoxide from the lactone ring.
139/141	$[\text{M} - \text{CHO}]^{+ \cdot}$	Loss of a formyl radical.
105	$[\text{C}_7\text{H}_5\text{O}]^{+ \cdot}$	Loss of HCl from the $[\text{M} - \text{CO}]^{+ \cdot}$ fragment.
75	$[\text{C}_6\text{H}_3]^{+ \cdot}$	Further fragmentation.

Interpretation of Key Features:

- Molecular Ion and Isotopic Pattern: The most critical feature is the molecular ion ($\text{M}^{+ \cdot}$). For **5-Chloroisobenzofuran-1(3H)-one** ($\text{C}_8\text{H}_5\text{ClO}_2$), the monoisotopic mass is 167.9978 Da.[\[3\]](#)

In a low-resolution mass spectrum, this will appear as a pair of peaks at m/z 168 (for the ^{35}Cl isotope) and m/z 170 (for the ^{37}Cl isotope). The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.

[3]


- Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. A common pathway for phthalides is the loss of carbon monoxide (CO, 28 Da) to form a more stable ion.[4] Subsequent loss of a chlorine radical or HCl can also be expected.

Experimental Protocol for MS Data Acquisition (EI-MS)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS) for purified samples.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
- Data Analysis: Identify the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for chlorine. Analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

Integrated Spectroscopic Workflow

The confirmation of the structure of **5-Chloroisobenzofuran-1(3H)-one** is not reliant on a single technique but on the convergence of evidence from all methods. The following workflow illustrates this synergistic approach.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic characterization of **5-Chloroisobenzofuran-1(3H)-one**.

Conclusion

The structural elucidation of **5-Chloroisobenzofuran-1(3H)-one** is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR spectroscopy provides definitive confirmation of the critical γ -lactone carbonyl functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic signature of chlorine. The convergence of these distinct datasets

provides an unambiguous and robust confirmation of the molecular structure, which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. PubChemLite - 5-chloroisobenzofuran-1(3h)-one (C8H5ClO2) [pubchemlite.lcsb.uni.lu]
- 4. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data of 5-Chloroisobenzofuran-1(3H)-one (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2563724#spectroscopic-data-of-5-chloroisobenzofuran-1-3h-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com